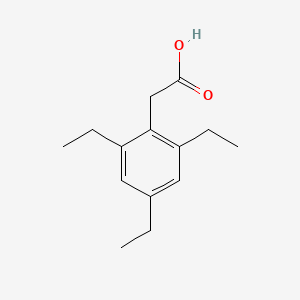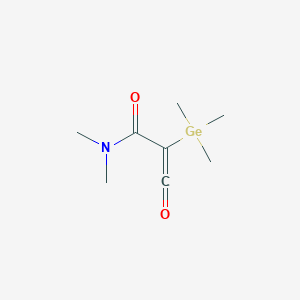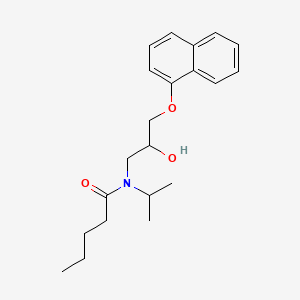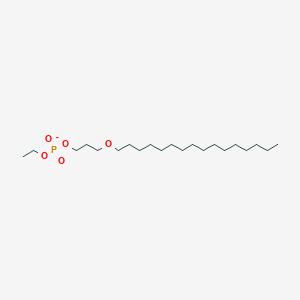![molecular formula C12H14 B14334859 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 111713-27-0](/img/structure/B14334859.png)
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-1-yl)bicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H14 It is a derivative of bicyclo[420]octa-1,3,5-triene, which is a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the use of benzocyclobutene as a starting material. One common method includes the Grignard reaction, where (2-bromo-vinyl)benzene is reacted with magnesium in the presence of dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound, which lacks the but-3-en-1-yl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A derivative with a dimethyl((E)-styryl) group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: A derivative with a methanol group.
Uniqueness
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the but-3-en-1-yl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of bicyclic hydrocarbons.
Properties
CAS No. |
111713-27-0 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-but-3-enylbicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C12H14/c1-2-3-4-10-5-6-11-7-8-12(11)9-10/h2,5-6,9H,1,3-4,7-8H2 |
InChI Key |
CFXJTPIUXNQTCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC2=C(CC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)

![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)







